2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane
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Overview
Description
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is an organic compound that features both an oxirane (epoxide) and a dioxolane ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane typically involves the reaction of a phenol derivative with an epoxide. One common method involves the reaction of 2-(2-hydroxyphenyl)-1,3-dioxolane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically obtained through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and dioxolanes.
Industry: It is used in the production of epoxy resins, coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of 2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane involves the reactivity of the epoxide and dioxolane rings. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The dioxolane ring can also participate in reactions, providing additional sites for chemical modification. These reactions can target specific molecular pathways and enzymes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but lacks the dioxolane ring.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two epoxide groups but no dioxolane ring.
2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol: Similar epoxide functionality but different overall structure .
Uniqueness
2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane is unique due to the presence of both an epoxide and a dioxolane ring in its structure. This dual functionality allows for a wider range of chemical reactions and applications compared to compounds with only one of these functional groups.
Properties
CAS No. |
66287-77-2 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H14O4/c1-2-4-11(16-8-9-7-15-9)10(3-1)12-13-5-6-14-12/h1-4,9,12H,5-8H2 |
InChI Key |
FWDFULLHVMVZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC=C2OCC3CO3 |
Origin of Product |
United States |
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